molecular formula C19H14O5 B1441749 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1022282-99-0

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B1441749
CAS No.: 1022282-99-0
M. Wt: 322.3 g/mol
InChI Key: YHEBRAOEOLPKGY-DHZHZOJOSA-N
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Description

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective effects.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-hydroxycoumarin and 4-methoxycinnamic acid as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination, or diazonium salts for azo coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of halogenated or azo compounds.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.

    4-hydroxycoumarin: Used as an anticoagulant and in the synthesis of various pharmaceuticals.

    4-methoxycinnamic acid: Studied for its potential therapeutic applications and as a UV filter in sunscreens.

Uniqueness

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is unique due to its combined structural features of chromen-2-one and cinnamic acid derivatives

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-23-13-9-6-12(7-10-13)8-11-15(20)17-18(21)14-4-2-3-5-16(14)24-19(17)22/h2-11,21H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBRAOEOLPKGY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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